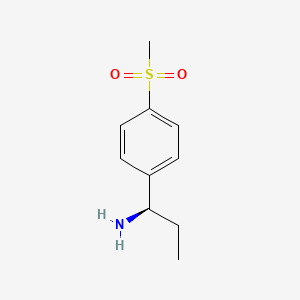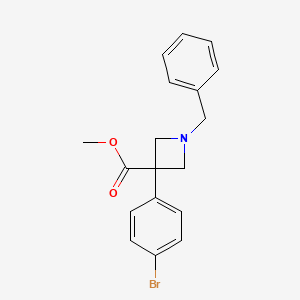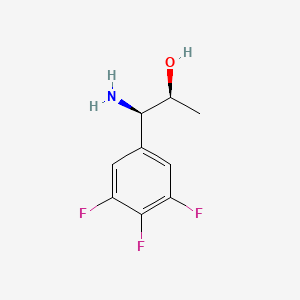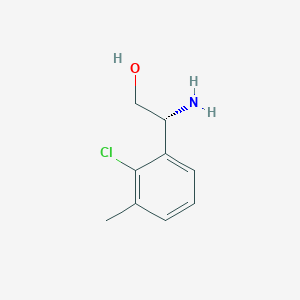
3-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid: is a chemical compound with the following structural formula:
BrC6H4CH2CH2CO2H
It belongs to the class of pyrazoline derivatives, which are heterocyclic compounds containing a nitrogen-based hetero-aromatic ring structure. Pyrazolines and their derivatives have gained attention due to their diverse biological and pharmacological activities. These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties .
Vorbereitungsmethoden
Industrial Production:: As of now, there are no established industrial-scale production methods for this compound. Research and development efforts may explore scalable synthesis routes.
Analyse Chemischer Reaktionen
Reactions:: The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. Specific reagents and conditions depend on the desired transformation.
Major Products:: The major products resulting from these reactions would vary based on the specific reaction type. Further experimental studies are needed to elucidate the exact outcomes.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Biology and Medicine:: Given its diverse biological activities, 3-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid could be explored for its effects on cellular processes, oxidative stress, and potential therapeutic applications.
Industry::
Wirkmechanismus
The precise mechanism by which this compound exerts its effects remains an area of study. Researchers would need to investigate its interactions with molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Uniqueness:: 3-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid’s uniqueness lies in its specific structure and functional groups. Further comparative studies can highlight its distinct features.
Similar Compounds:: Other related compounds may include various pyrazolines, carboxylic acids, and derivatives. Exploring the literature can reveal additional analogs.
Eigenschaften
Molekularformel |
C11H11BrO3 |
|---|---|
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H11BrO3/c12-9-3-1-8(2-4-9)11(15)5-7(6-11)10(13)14/h1-4,7,15H,5-6H2,(H,13,14) |
InChI-Schlüssel |
SKPMNKVNEFUJIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C2=CC=C(C=C2)Br)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(6-Bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B13048865.png)


![Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B13048880.png)



![(5-Azaspiro[2.4]heptan-4-YL)methanol](/img/structure/B13048908.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid](/img/structure/B13048916.png)



